2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate
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Overview
Description
2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a carboxylate group and an amino-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethyl chloroformate, followed by the introduction of an amino group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-oxoethyl pyrazine-2-carboxylate
- 2-Amino-2-oxoethyl 3-methylpyrazine-2-carboxylate
- 2-Amino-2-oxoethyl 6-methylpyrazine-2-carboxylate
Uniqueness
2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is unique due to the specific position of the methyl group on the pyrazine ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-11-6(3-10-5)8(13)14-4-7(9)12/h2-3H,4H2,1H3,(H2,9,12) |
InChI Key |
FUVGDYARJQLAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OCC(=O)N |
Origin of Product |
United States |
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